molecular formula C21H19ClN4O4 B2449015 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione CAS No. 1105239-77-7

1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2449015
CAS RN: 1105239-77-7
M. Wt: 426.86
InChI Key: LMUDBGOZGDVOIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H19ClN4O4 and its molecular weight is 426.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Quinazoline-2,4-dione derivatives are synthesized through various chemical reactions, providing a basis for exploring their pharmacological activities. For instance, studies have detailed the synthesis of quinazoline derivatives and their potential as hypotensive agents, demonstrating significant activity in relaxing blood vessels, with some compounds showing potency approximately 23 times more than papaverine (Eguchi et al., 1991). Another research effort focused on the synthesis of quinazoline-2,4-dione derivatives with three points of molecular diversity, revealing significant in vitro growth inhibition of human tumor cell lines (Zhou et al., 2013).

Biological Activities and Potential Therapeutic Uses

The biological activities of quinazoline-2,4-dione derivatives span from antitumor proliferation to antimalarial and herbicidal effects. For example, certain quinazoline derivatives have been found to inhibit the growth of multiple human tumor cell lines, showcasing their potential in cancer therapy (Zhou et al., 2013). Antimalarial activity has also been observed in compounds synthesized from 1,2,4-oxadiazole and quinazoline-2,4-dione frameworks, highlighting their significance in developing new antimalarial therapies (Rice, 1976).

Herbicidal Applications

Research into quinazoline-2,4-dione derivatives has extended into the agricultural sector, with studies indicating their potential as herbicides. Novel pyrazole-quinazoline-2,4-dione hybrids have been identified as potent 4-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, displaying excellent herbicidal activity and offering a new avenue for resistant weed control (He et al., 2020).

properties

IUPAC Name

1-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methoxypropyl)quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O4/c1-29-11-5-10-25-20(27)16-8-2-3-9-17(16)26(21(25)28)13-18-23-19(24-30-18)14-6-4-7-15(22)12-14/h2-4,6-9,12H,5,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUDBGOZGDVOIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione

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